Cas no 1036755-87-9 (6-Bromo-2,5-dichloro-8-methoxyquinazoline)

6-Bromo-2,5-dichloro-8-methoxyquinazoline 化学的及び物理的性質
名前と識別子
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- 6-bromo-2,5-dichloro-8-methoxyquinazoline
- 6-Bromo-2,5-dichloro-8-methoxy-quinazoline
- F15799
- 6-Bromo-2,5-dichloro-8-methoxyquinazoline
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- MDL: MFCD30471471
- インチ: 1S/C9H5BrCl2N2O/c1-15-6-2-5(10)7(11)4-3-13-9(12)14-8(4)6/h2-3H,1H3
- InChIKey: YQYQZNSPBAPDSG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2C(=CN=C(N=2)Cl)C=1Cl)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 35
- XLogP3: 3.8
6-Bromo-2,5-dichloro-8-methoxyquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0399-500MG |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 500MG |
¥ 2,402.00 | 2023-03-30 | |
Chemenu | CM204440-500mg |
6-Bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 97% | 500mg |
$*** | 2023-04-03 | |
Ambeed | A418294-1g |
6-Bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 98% | 1g |
$589.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0399-5g |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 5g |
¥10803.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0399-1g |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 1g |
¥3600.0 | 2024-04-26 | |
Crysdot LLC | CD11361825-1g |
6-Bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 97% | 1g |
$589 | 2024-07-18 | |
eNovation Chemicals LLC | D581435-5g |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 5g |
$2930 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0399-1G |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 1g |
¥ 3,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0399-100MG |
6-bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 95% | 100MG |
¥ 904.00 | 2023-03-30 | |
Chemenu | CM204440-1g |
6-Bromo-2,5-dichloro-8-methoxyquinazoline |
1036755-87-9 | 97% | 1g |
$556 | 2021-08-04 |
6-Bromo-2,5-dichloro-8-methoxyquinazoline 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
6-Bromo-2,5-dichloro-8-methoxyquinazolineに関する追加情報
Introduction to 6-Bromo-2,5-dichloro-8-methoxyquinazoline (CAS No: 1036755-87-9)
6-Bromo-2,5-dichloro-8-methoxyquinazoline, identified by its CAS number 1036755-87-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 6-Bromo-2,5-dichloro-8-methoxyquinazoline, including its bromo and chloro substituents, as well as the methoxy group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The quinazoline core is a prominent motif in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of halogen atoms in 6-Bromo-2,5-dichloro-8-methoxyquinazoline enhances its potential as a building block for synthesizing more complex molecules. These halogenated quinazolines are particularly interesting because they can undergo various chemical transformations, such as cross-coupling reactions, which are widely used in the synthesis of biologically active compounds.
In recent years, there has been a growing interest in quinazoline derivatives as inhibitors of kinases and other enzymes involved in cancer progression. For instance, several quinazoline-based drugs have entered clinical trials for their ability to target specific pathways that drive tumor growth and proliferation. The bromo and chloro substituents in 6-Bromo-2,5-dichloro-8-methoxyquinazoline make it a suitable candidate for further derivatization into potent kinase inhibitors. Researchers have been exploring the use of this compound as a precursor for developing novel anticancer agents that can selectively inhibit aberrant signaling pathways in cancer cells.
The methoxy group in the structure of 6-Bromo-2,5-dichloro-8-methoxyquinazoline also plays a crucial role in modulating its biological activity. Methoxy-substituted quinazolines often exhibit enhanced binding affinity to target proteins due to the electron-donating nature of the methoxy group. This feature has been exploited in the design of drugs that require precise interactions with biological targets. Additionally, the methoxy group can participate in hydrogen bonding interactions, further stabilizing the binding of quinazoline derivatives to their intended targets.
The synthesis of 6-Bromo-2,5-dichloro-8-methoxyquinazoline involves multi-step organic reactions that highlight the versatility of quinazoline chemistry. The bromination and chlorination steps are critical in introducing the halogen atoms at specific positions on the quinazoline ring. These reactions are typically carried out using appropriate halogenating agents under controlled conditions to ensure high selectivity and yield. The methoxylation step is often performed using methylating agents or metal-catalyzed reactions to introduce the methoxy group at the desired position.
The pharmacological profile of 6-Bromo-2,5-dichloro-8-methoxyquinazoline has been studied in various preclinical models. Initial studies have shown that this compound exhibits inhibitory activity against certain kinases, suggesting its potential as an anticancer agent. Further research is ongoing to elucidate its mechanism of action and to identify any off-target effects that might arise from its interaction with non-target proteins. These studies are crucial for understanding the safety and efficacy of quinazoline derivatives before they can be translated into clinical applications.
The structural diversity of quinazolines allows for extensive modifications that can fine-tune their biological activities. By varying the substituents on the quinazoline ring, researchers can develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. The bromo and chloro substituents in 6-Bromo-2,5-dichloro-8-methoxyquinazoline provide multiple sites for further functionalization, enabling the creation of novel derivatives with tailored properties.
In conclusion, 6-Bromo-2,5-dichloro-8-methoxyquinazoline (CAS No: 1036755-87-9) is a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its halogenated quinazoline core makes it an excellent scaffold for developing new drugs targeting various diseases, particularly cancer. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.
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